molecular formula C6H4ClN3O B1320990 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40851-98-7

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1320990
CAS RN: 40851-98-7
M. Wt: 169.57 g/mol
InChI Key: XJFIKRXIJXAJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines, which has prompted investigations into its potential therapeutic significance. This compound has been studied for its biological activities and medicinal applications .

2.

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of imidazo[4,5-b]pyridines. Notably, XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and Pd(OAc)2 have been effective catalysts for coupling 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. Regioselective methods have also been developed for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine .

3.

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one consists of a chlorinated imidazole ring fused with a pyridine moiety. The chlorine substitution at position 5 imparts specific properties to the compound, influencing its biological activity and interactions .

4.

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of imidazopyridines. These reactions include nucleophilic substitutions, cyclizations, and functional group modifications. Further studies are needed to explore its reactivity in detail .

6.

Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, HPLC, and LC-MS analyses provide insights into its structure and purity .

Scientific Research Applications

Materials Science

Imidazo[4,5-b]pyridine derivatives have shown potential in materials science due to their luminescent properties. They can be used in the development of new materials for optoelectronic devices .

Pharmaceutical Field

These compounds are explored for their pharmaceutical applications, particularly as anti-cancer drugs. Their unique structure allows for the development of targeted therapies .

Optoelectronic Devices

Due to their luminescent properties, these derivatives are used in creating components for optoelectronic devices, which are crucial in modern electronics .

Sensors

The sensitivity of imidazo[4,5-b]pyridine derivatives to various stimuli makes them suitable for sensor applications. They can detect changes in environmental conditions or the presence of specific molecules .

Confocal Microscopy and Imaging

As emitters, these compounds can be used in confocal microscopy and imaging, providing a tool for detailed biological studies and medical diagnostics .

Synthesis of Substituted Imidazoles

They play a role in the synthesis of substituted imidazoles, which are key components in functional molecules used in various everyday applications .

properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIKRXIJXAJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608962
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

40851-98-7
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.